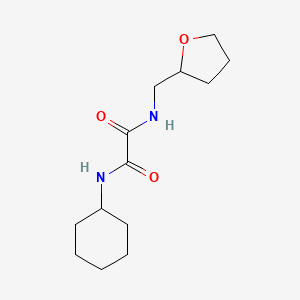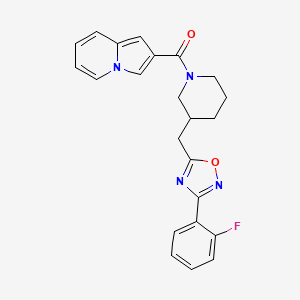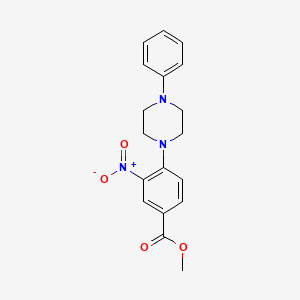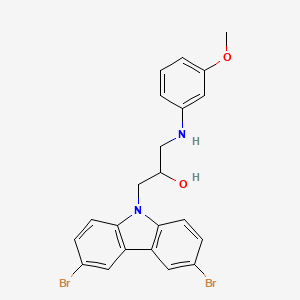
3-(2-喹啉基)苯酚
货号 B2505247
CAS 编号:
87741-93-3
分子量: 221.259
InChI 键: RUOWBAQAYCVXOA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
Synthesis Analysis
Quinoline is one of the most common nitrogen-containing heterocycles. Its derivatives have been synthesized using various methods, including classical methods and efficient methods that reduce reaction time with increased yield . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline .Molecular Structure Analysis
The molecular formula of 3-(2-Quinolinyl)benzenol is C15H11NO. It is a chemical compound with a unique molecular structure.Chemical Reactions Analysis
Quinoline derivatives have been synthesized using various methods, including classical methods and efficient methods that reduce reaction time with increased yield . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline .科学研究应用
- Antimicrobial Properties : Quinoline-2-ol derivatives exhibit antimicrobial effects against bacteria, fungi, and parasites. Researchers explore their potential as novel antibiotics and antifungal agents .
- Anticancer Activity : Some quinoline-2-ol derivatives demonstrate promising anticancer properties by inhibiting specific enzymes or signaling pathways. These compounds are under investigation for cancer therapy .
- Neuroprotective Effects : Quinoline-2-ol derivatives may protect neurons from oxidative stress and neurodegenerative diseases. Their ability to modulate neurotransmitter receptors makes them intriguing candidates for neuroprotection .
Synthetic Organic Chemistry
Quinoline-2-ol serves as a versatile building block in organic synthesis:
- Functionalization Reactions : Researchers exploit quinoline-2-ol’s reactivity to introduce various functional groups. These reactions enable the synthesis of complex molecules for drug discovery and materials science .
- Catalysis : Quinoline-2-ol derivatives act as ligands in transition metal-catalyzed reactions. Their coordination chemistry facilitates efficient transformations in organic synthesis .
Industrial Chemistry
In industrial applications, quinoline-2-ol contributes to:
- Corrosion Inhibition : Quinoline-2-ol derivatives serve as corrosion inhibitors for metals. They form protective layers on metal surfaces, preventing degradation in aggressive environments .
- Dye Synthesis : Quinoline-2-ol-based dyes find use in textile, ink, and paint industries due to their vivid colors and stability .
Environmental Chemistry
Quinoline-2-ol’s green and sustainable aspects are gaining prominence:
- Photocatalysis : Researchers explore quinoline-2-ol derivatives as photocatalysts for organic transformations. Under UV radiation, they facilitate reactions with reduced environmental impact .
- Ionic Liquids : Quinoline-2-ol-based ionic liquids offer greener alternatives for solvent systems in chemical processes .
Sorption Studies
Understanding the sorption behavior of quinoline-2-ol is essential for environmental remediation:
- Sorption Mechanisms : Researchers investigate how quinoline-2-ol interacts with soil, sediments, and water. This knowledge informs pollutant removal strategies .
Biological Studies
Quinoline-2-ol’s interactions with biomolecules are of interest:
属性
IUPAC Name |
3-quinolin-2-ylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-13-6-3-5-12(10-13)15-9-8-11-4-1-2-7-14(11)16-15/h1-10,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOWBAQAYCVXOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Quinolinyl)benzenol | |
Synthesis routes and methods
Procedure details


2-Bromoquinoline (3.19 g, 15.3 mmol, 1.0 eq), 3-methoxyphenyl boronic acid (2.79 g, 18.4 mmol, 1.2 eq) and K2CO3 (4.65 g, 33.7 mmol, 2.2 eq) were added to a dry 100 mL three-necked flask equipped with a magnetic stir bar and a condenser. Then the flask was evacuated and back-filled with nitrogen. The evacuation and back-fill procedure was repeated twice. Then solvent DME (38 mL), EtOH (12 mL) and H2O (17 mL) were added under nitrogen. The mixture was bubbled with nitrogen for 20 minutes and then Pd(PPh3)4 (0.53 g, 0.46 mmol, 0.03 eq) was added. The flask was then placed into an oil bath and heated to reflux (90-95° C.). The reaction was monitored by TLC, and about 19 hours later the starting material 2-bromoquinoline was consumed completely. Then the mixture was cooled to ambient temperature. The organic layer was separated and the aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with water and then dried over sodium sulfate, and filtered and washed with ethyl acetate. The filtrate was concentrated and the residue was purified through column chromatography on silica gel using hexane and ethyl acetate (10:1) as an eluent to obtain the desired product 2-(3-methoxyphenyl)quinoline as a yellow liquid (3.76 g), which was used directly for the next step. A solution of the yellow liquid (3.75 g) in hydrogen bromide acid (25 mL, 48%) refluxed (110-120° C.) for 18 hours in an atmosphere of nitrogen. Then the mixture was cooled to ambient temperature and neutralized with a solution of K2CO3 in water until there was no gas to generate. Then the precipitate was filtered off and washed with water several times. The brown solid was dried in air under reduced pressure and product 3-(quinolin-2-yl)phenol 3.68 g was obtained. 1H NMR (DMSO-d6, 400 MHz): δ 6.74 (dd, J=8.0, 2.4 Hz, 1H), 7.18 (t, J=8.0 Hz, 1H), 7.43-7.48 (m, 3H), 7.65 (t, J=7.6 Hz, 1H), 7.86 (d, J=7.6 Hz, 1H), 7.92 (t, J=8.0 Hz, 2H), 8.37 (d, J=8.4 Hz, 1H), 9.52 (bs, 1H).





Name

体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(6-methoxy-1,3-benzothiazol-2-yl)-4-[4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2505165.png)


![1-acetyl-5-bromo-N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]-2-methylindoline-6-sulfonamide](/img/structure/B2505172.png)

![3-chloro-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2505176.png)
![N-mesityl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2505177.png)
![4-methyl-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2505180.png)
![3-Ethyl-7-[4-(2-fluorophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2505182.png)
![2-(isopropylthio)-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2505183.png)


